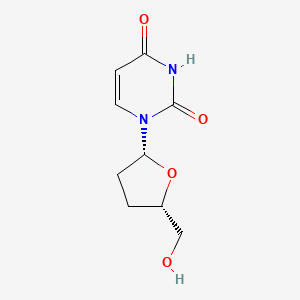
2',3'-Dideoxyuridine
Vue d'ensemble
Description
2',3'-Dideoxyuridine (ddU) is a synthetic nucleoside analog of the natural nucleoside thymidine. It is an important component of antiviral drugs, and is used as an inhibitor of viral replication in a variety of infectious diseases. ddU has been studied extensively in the laboratory and clinical settings, and has been found to be an effective inhibitor of viral replication in HIV, influenza, and herpes simplex virus (HSV) infections.
Applications De Recherche Scientifique
Antiviral Research
2’,3’-Dideoxyuridine is used as a research tool in antiviral studies . It’s a nucleoside analogue, which means it can inhibit viral replication by incorporating into viral DNA and causing premature termination.
Anticancer Studies
In addition to its antiviral properties, 2’,3’-Dideoxyuridine is also used in anticancer studies . It can be incorporated into the DNA of rapidly dividing cancer cells, disrupting their replication process and leading to cell death.
Synthesis of Derivatives
The compound is used in the synthesis of its derivatives like 2’,3’-didehydro-2’,3’-dideoxyuridine (d4U) and 2’,3’-dideoxyuridine phosphoramidate 'ProTide’ . These derivatives are then evaluated against HIV-1 and HIV-2 .
Molecular Modeling Studies
2’,3’-Dideoxyuridine and its derivatives are used in molecular modeling studies to investigate their second phosphorylation process . This helps in understanding the mechanism of action of these compounds.
Mécanisme D'action
Target of Action
2’,3’-Dideoxyuridine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These targets play a crucial role in the replication and survival of these cells.
Mode of Action
2’,3’-Dideoxyuridine interacts with its targets by inhibiting DNA synthesis . This interaction results in the disruption of the replication process, leading to the death of the targeted cells .
Biochemical Pathways
The primary biochemical pathway affected by 2’,3’-Dideoxyuridine is the DNA synthesis pathway . By inhibiting this pathway, 2’,3’-Dideoxyuridine prevents the replication of the targeted cells, leading to their death .
Pharmacokinetics
It is known that the compound is eliminated mainly by renal excretion . The oral bioavailability of 2’,3’-Dideoxyuridine is approximately 41% . The compound’s ADME properties and their impact on bioavailability are still under investigation.
Result of Action
The primary result of 2’,3’-Dideoxyuridine’s action is the death of the targeted cells . This is achieved through the inhibition of DNA synthesis, which prevents the replication of the cells . Additionally, 2’,3’-Dideoxyuridine can induce apoptosis, or programmed cell death .
Propriétés
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTXLJHDSNXMW-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208558 | |
| Record name | 2',3'-Dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dideoxyuridine | |
CAS RN |
5983-09-5 | |
| Record name | 2',3'-Dideoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005983095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 2',3'-dideoxyuridine against retroviruses like HIV?
A1: 2',3'-Dideoxyuridine exerts its antiviral effect by first being phosphorylated intracellularly to its active metabolite, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP) [, ]. ddUTP then acts as a potent and selective inhibitor of the reverse transcriptase (RT) enzyme of retroviruses like HIV [, , , ]. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain [, ]. Due to the lack of a 3'-hydroxyl group, ddUTP terminates further DNA chain elongation, ultimately blocking viral replication [, , ].
Q2: Why is 2',3'-dideoxyuridine itself considered inactive against HIV in cells, despite the potency of its triphosphate form?
A2: Although ddUTP is a potent inhibitor of HIV reverse transcriptase, ddUrd itself displays poor anti-HIV activity in cells [, ]. This is attributed to its inefficient intracellular conversion to the active triphosphate form, primarily due to its low affinity for cellular nucleoside kinases responsible for the initial phosphorylation step [, ].
Q3: What novel metabolic pathways have been discovered for 2',3'-dideoxyuridine and its analogues?
A4: Research has revealed a previously unrecognized metabolic pathway for 2',3'-dideoxyuridine and similar analogues involving the formation of 5'-O-diphosphohexose derivatives []. Specifically, 2',3'-dideoxyuridine-5'-O-diphosphoglucose and 2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine were identified in human peripheral blood mononuclear cells and bone marrow cells exposed to radiolabeled 2',3'-dideoxyuridine []. These findings suggest unique metabolic features of 2',3'-dideoxyuridine that may contribute to its distinct pharmacological profile.
Q4: What is the molecular formula and molecular weight of 2',3'-dideoxyuridine?
A4: The molecular formula of 2',3'-dideoxyuridine is C9H12N2O5, and its molecular weight is 228.20 g/mol.
Q5: How do structural modifications of the 2',3'-dideoxyuridine scaffold affect its antiviral activity?
A6: Modifications at the 5-position of the uracil ring have been explored, with varying effects on activity: * 5-Alkyl substitutions: Small alkyl groups like methyl (thymidine) and ethyl generally retain or even enhance potency [, , ]. * 5-Halogens: Halogen substitutions, particularly chlorine (FddClUrd) at the 5-position, have demonstrated potent and selective anti-HIV-1 activity [, , ]. * 5-Alkoxymethyl groups: These modifications did not show significant activity against HIV-1 []. * 5-o-Carboranyl: This bulky, lipophilic substitution resulted in weak anti-HIV activity []. * 6-Benzyl group: When combined with a 1-[(2-hydroxyethoxy)methyl] substituent, this modification yielded potent anti-HIV-1 activity [].
Q6: What is the impact of modifications at the 3'-position on the activity of 2',3'-dideoxyuridine analogues?
A7: The 3'-position is crucial for activity. Replacing the 3'-hydroxyl with: * Azido (AzddU): Retains potent anti-HIV activity, but shows cell type-dependent metabolism [, ]. * Fluoro (FddUrd): Generally enhances potency and selectivity against HIV [, ]. * Amino: Results in loss of significant antiviral activity []. * Isocyano: Leads to loss of anti-HIV activity and increased cytotoxicity compared to the azido analogue []. * Triazol-1-yl: Does not show significant anti-HIV activity [].
Q7: What is the significance of the 5'-hydroxyl group in 2',3'-dideoxyuridine for its antiviral activity?
A8: The 5'-hydroxyl group is essential for the phosphorylation of 2',3'-dideoxyuridine to its active triphosphate form []. Modifications at this position generally lead to a significant reduction or complete loss of antiviral activity, highlighting its critical role in the drug's mechanism of action [, ].
Q8: What is the in vitro antiviral activity of 2',3'-dideoxyuridine and its analogues?
A10: The provided research focuses on the activity of 2',3'-dideoxyuridine derivatives rather than the parent compound itself. Notably: * 3'-Azido-2',3'-dideoxyuridine (AzddU): Demonstrates potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells, comparable to AZT [, , , ]. * 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-halogen derivatives: Exhibit potent anti-HIV-1 activity in MT4 cells, with FddClUrd showing selectivity comparable to AZT []. * 2,5'-Anhydro analogues of AzddU and AZT: Display significant anti-HIV-1 activity, although generally lower than their parent compounds []. * 3'-Amino-2',3'-dideoxy-5-fluorouridine: Shows activity against adenovirus and some Gram-positive bacteria but not against HIV [].
Q9: What strategies have been explored to improve the delivery of 2',3'-dideoxyuridine monophosphate into cells?
A12: Due to the poor cellular uptake of 2',3'-dideoxyuridine monophosphate (ddUMP), researchers have explored the use of membrane-permeable prodrugs []. One approach involves masking the phosphate group with lipophilic pivaloyloxymethyl (piv) groups, creating bis(pivaloyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate (piv2-ddUMP) []. This prodrug successfully delivered ddUMP into human T cells, leading to the formation of active di- and triphosphate metabolites and exhibiting anti-HIV-1 activity []. This “masked nucleotide” strategy holds promise for overcoming the limitations of poor cellular uptake associated with nucleotide analogues.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2,6-Dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1630209.png)
![1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1630210.png)
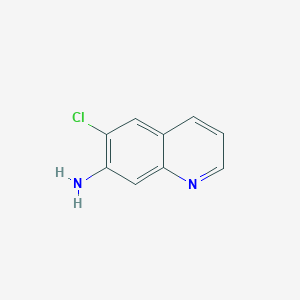
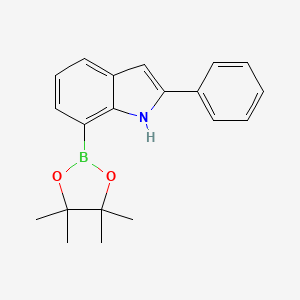
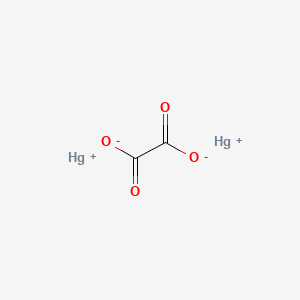
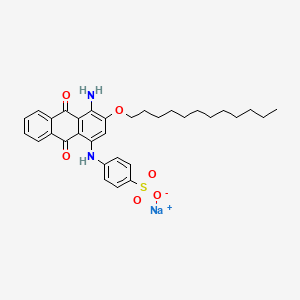


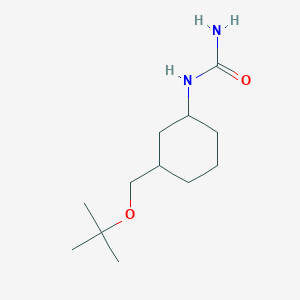
![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)
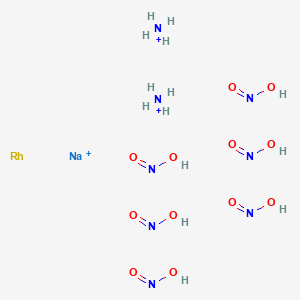

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)